4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
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Overview
Description
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a synthetic compound that features a unique combination of a benzodioxole ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde through a condensation reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling of the Benzodioxole and Oxadiazole Rings: The benzodioxole and oxadiazole rings are coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the oxadiazole derivative reacts with piperidine.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and central nervous system modulator.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and oxadiazole rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
- 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine
- 4-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethoxyphenyl)-1(2H)-phthalazinone
Uniqueness
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is unique due to the presence of the piperidine ring, which may confer additional pharmacological properties and enhance its interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C14H16ClN3O3 |
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Molecular Weight |
309.75 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C14H15N3O3.ClH/c1-2-11-12(19-8-18-11)7-10(1)13-16-14(20-17-13)9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H |
InChI Key |
JZURIMUGAQSELY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4.Cl |
Origin of Product |
United States |
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